molecular formula C15H20 B1360303 1-Phenyl-1-nonyne CAS No. 57718-18-0

1-Phenyl-1-nonyne

Cat. No. B1360303
CAS RN: 57718-18-0
M. Wt: 200.32 g/mol
InChI Key: ZRQWNFWWPPYNFA-UHFFFAOYSA-N
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Description

1-Phenyl-1-nonyne is a chemical compound with the formula C15H20. Its molecular weight is 200.3193 . It is a colorless to light yellow to light orange clear liquid .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1-nonyne can be represented by the InChI code: InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1-Phenyl-1-nonyne has a molecular weight of 200.3193 . It is a colorless to light yellow to light orange clear liquid .

Scientific Research Applications

Polymer Synthesis and Properties

1-Phenyl-1-nonyne is instrumental in synthesizing polymers with unique properties. Research by Lam et al. (2005) demonstrates the use of 1-phenyl-1-undecyne (a closely related compound) in creating polymers with mesogenic and chromophoric pendant groups, significantly affecting their mesomorphic and luminescent properties. These polymers exhibit high molecular weights and good isolation yields, making them potentially valuable for applications in liquid crystallinity and light emission (Lam et al., 2005).

Catalysis and Hydrogenation

1-Phenyl-1-nonyne is also used in catalytic processes. Zhao et al. (2018) found that thiol-treated ultrathin Pd nanosheets, used as catalysts, showed high efficiency and selectivity in the semihydrogenation of internal alkynes, including 1-phenyl-1-propyne. This finding is crucial for selective hydrogenation in the production of fine chemicals (Zhao et al., 2018).

Light Emission and Optical Limiting

Tang et al. (2000) explored the polymerization of 1-phenyl-1-propyne and 1-phenyl-1-butyne, revealing that the addition of C60 enhances catalytic activity, resulting in polymers with high molecular weights and strong blue light emission. These findings suggest potential applications in optical limiting and light emission technologies (Tang et al., 2000).

Reaction Dynamics in Combustion

The reaction dynamics of phenyl radicals with alkynes like 1-butyne, which can yield compounds such as 1-phenyl-1-butyne, are integral to understanding combustion processes. Kaiser et al. (2009) highlighted that these reactions involve indirect scattering dynamics, crucial for forming isomers in combustion flames (Kaiser et al., 2009).

Chromatographic Properties

Belotserkovskaya and Yakovleva (2010) studied the chromatographic properties of poly(1-phenyl-1-propyne), a related polymer, for separating various hydrocarbons and sulfur-bearing compounds. This research indicates potential applications in gas chromatography and separation processes (Belotserkovskaya & Yakovleva, 2010).

Safety And Hazards

1-Phenyl-1-nonyne is considered hazardous. It is a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .

properties

IUPAC Name

non-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h8,10-11,13-14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQWNFWWPPYNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206424
Record name 1-Phenyl-1-nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1-nonyne

CAS RN

57718-18-0
Record name 1-Phenyl-1-nonyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057718180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1-nonyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.12 mmoles of (η5-cyclopentadienyl)titanium trichloride (CpTiCl3; Aldrich commercial product), 20 ml of anhydrous cyclohexane, 0.03 ml of a solution of n-dibutylglima 0.45 M in anhydrous cyclohexane and 0.54 ml of 1 molar Mg(butyl)2 in n-heptane (atomic ratio Mg/Ti=4.5), are charged into a tailed test-tube equipped with a magnetic stirrer, in an atmosphere of argon. The mixture is left under stirring for 20 hours at room temperature (the solution takes on an extremely dark colouring). 18.8 ml of 1-octene (distilled and maintained on molecular sieves) are added. At this point the solution is siphoned in an autoclave previously maintained under argon and the same procedure is carried out as described in example 1 above. At the end it is cooled to room temperature. About 18 ml of octane and 0.4 ml of 2-octene are obtained by distillation (GC, mass GC and NMR analyses). The results and process conditions are summarized in table 1 below.
[Compound]
Name
(η5-cyclopentadienyl)titanium trichloride
Quantity
0.12 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
Mg(butyl)2
Quantity
0.54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
T Masuda, T Takahashi, T Higashimura - Macromolecules, 1985 - ACS Publications
… detail, poly(l-phenyl-l-propyne) dissolves in 1,4-dioxane, 1,2-dichloroethane, and nitrobenzene, whereas poly(1 -phenyl-1-nonyne) does not or hardly dissolves in these solvents; the …
Number of citations: 89 pubs.acs.org
JWY Lam, Y Dong, CCW Law, Y Dong… - …, 2005 - ACS Publications
… This assignment is supported by the observation that poly(1-phenyl-1-nonyne), a parent form of P1, absorbs at a similar wavelength (λ ∼325 nm) with a similar absorptivity (ε ∼3000 …
Number of citations: 54 pubs.acs.org
GM Pavlov, II Zaitseva, NA Michailova, EI Rjumtsev - Polymer, 2004 - Elsevier
… All this leads to a considerable increase in the equilibrium rigidity of the poly(1-phenyl-1-butyne) and poly(1-phenyl-1-nonyne) chains. The results for different disubstituted …
Number of citations: 12 www.sciencedirect.com
R Ren, H Liu, Y Chen, J Li, Y Chen - Energy & Fuels, 2015 - ACS Publications
… As shown in Figure 3, the aromatic substances with longer unsaturated side chains, such as 1-phenyl-1-nonyne, octynylbenzene ethanol, (3,7-dimethyl-octa-2,6-dienyl)benzene, etc. (…
Number of citations: 24 pubs.acs.org
R Chandra, R Singh - Biochemical Engineering Journal, 2012 - Elsevier
This study deals with the decolourisation and detoxification of rayon grade pulp paper mill effluent by mixed culture of three bacterial strains having ligninolytic enzyme activity. These …
Number of citations: 152 www.sciencedirect.com
R Chandra, R Singh, S Yadav - Journal of Chemical …, 2012 - Wiley Online Library
BACKGROUND: Effluent released from industry is a mixture of various pollutants. For the degradation of complex pollutants, mixed bacterial cultures can be more effective than a single …
Number of citations: 39 onlinelibrary.wiley.com
AR Katritzky, J Wang, N Karodia… - The Journal of Organic …, 1997 - ACS Publications
Reactions of lithio benzotriazol-1-yl derivatives 2, 11, and 25 with aromatic and aliphatic esters 3, 12, and 26 gave α-(benzotriazol-1-yl) ketones 4, 13, and 27, respectively, in high yields…
Number of citations: 45 pubs.acs.org
S Karimi, F Lotfipour, S Asnaashari… - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
Due to the increase of microbial resistance to antibiotics and the occurrence of side effects, use of medicinal plants with anti-microbial properties seems to be rational. Hence, in this …
Number of citations: 12 www.ncbi.nlm.nih.gov
E Wagih Abd ElFattah, A El - Egypt. J. Environ. Res, 2014 - researchgate.net
The aim of the study was to find out the antimicrobial activity of chamomile flower acetone extract on mice skin infection and to compare the results with some traditional medicaments. …
Number of citations: 19 www.researchgate.net
K Zhuang, Q Xia, S Zhang, K Maharajan… - Phytotherapy …, 2021 - Wiley Online Library
… 1-phenyl-1-nonyne … 1-Phenyl-1-nonyne (V59) was found in 2010 (Hu et al., 2010). The chemical structures of phenylpropanoids V50–V59 are shown in Figure 14. …
Number of citations: 9 onlinelibrary.wiley.com

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